Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U0126-EtOH involves the combination of equimolar amounts of (2Z,3Z)-bis[amino[(2-aminophenyl)sulfanyl]methylidene]butanedinitrile (U0126) and ethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of U0126-EtOH follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and solvent concentrations, to achieve high yield and purity. Quality control measures such as NMR and HPLC are employed to confirm the product’s purity .
Chemical Reactions Analysis
Types of Reactions
U0126-EtOH undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving its amino and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in reactions with U0126-EtOH include oxidizing agents for ROS scavenging and various solvents like DMSO for dissolution. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal activity .
Major Products
The major products formed from reactions involving U0126-EtOH depend on the specific reaction type. For example, oxidation reactions may yield fluorescent oxidation products .
Scientific Research Applications
U0126-EtOH has a wide range of scientific research applications, including:
Mechanism of Action
U0126-EtOH exerts its effects by inhibiting the kinase activity of MEK1 and MEK2, preventing the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This inhibition disrupts the Ras/Raf/MEK/ERK signaling pathway, which is essential for various cellular processes, including autophagy and apoptosis . By blocking this pathway, U0126-EtOH can reduce cell proliferation and induce cell death in certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
PD98059: Another MEK inhibitor with lower affinity for MEK1 and MEK2 compared to U0126-EtOH.
SL327: A selective inhibitor of MEK1/2 with similar applications in research.
Trametinib: A clinically approved MEK inhibitor used in cancer therapy.
Uniqueness
U0126-EtOH is unique due to its high selectivity and potency as a MEK1/2 inhibitor. It has a significantly higher affinity for MEK1 and MEK2 compared to other inhibitors like PD98059, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQULUVMLGZVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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